molecular formula C20H25ClN2O6 B8084212 Hbed hcl H2O

Hbed hcl H2O

Cat. No.: B8084212
M. Wt: 424.9 g/mol
InChI Key: UMTIXIHALWNJMD-UHFFFAOYSA-N
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Description

HBED (N,N’-bis(2-hydroxybenzyl) ethylenediamine-N,N’-diacetic acid) is a synthetic hexadentate iron-chelating ligand with high affinity for ferric ions (Fe³⁺). Its hydrochloride salt (HBED HCl) in aqueous solution (H₂O) forms stable metal complexes, making it valuable in biomedical and environmental applications. Structurally, HBED coordinates metals via two phenolic oxygen atoms, two amine nitrogen atoms, and two carboxylate oxygen atoms, enabling exceptional thermodynamic stability . Studies highlight its role in inhibiting bacterial biofilm formation, particularly in Pseudomonas aeruginosa, by sequestering iron essential for microbial growth . HBED’s stability constants (logK) for Fe³⁺ (39.01) and Ga³⁺ (38.51) underscore its robustness compared to other chelators .

Properties

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6.ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTIXIHALWNJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate typically involves the following steps :

    Reaction: N,N’-Di(2-hydroxybenzyl)ethylenediamine is reacted with acetic anhydride in an appropriate solvent to form an intermediate.

    Crystallization: The intermediate is then crystallized to obtain the pure monohydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

N,N’-Di(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid monohydrochloride hydrate has several scientific research applications :

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability Constants and Kinetic Inertness

HBED exhibits superior thermodynamic stability compared to ligands like TRAP (triazacyclononane triphosphinate). For example:

Metal Ligand logK (0.1 M KCl, 25°C)
Fe³⁺ HBED 39.01
Ga³⁺ HBED 38.51
Fe³⁺ TRAP Not explicitly reported

Transchelation studies show that [Fe(HBED)]⁻ and [Ga(HBED)]⁻ complexes are kinetically inert, resisting metal ion release even under competitive ligand conditions. In contrast, [Fe(TRAP)]³⁻ and [Ga(TRAP)]³⁻ undergo faster transchelation with HBED derivatives, indicating lower kinetic stability .

pH-Dependent Behavior and Protonation States

HBED’s chelation efficiency is pH-sensitive. Its protonation states (HₓHBED⁽ˣ⁻⁴⁾, x = 0–5) influence metal binding:

  • Deprotonated HBED⁴⁻ dominates at pH >12.57, forming stable complexes.
  • Protonated forms (HHBED³⁻, H₂HBED²⁻) are prevalent at lower pH (8.22–12.57), reducing metal-binding capacity .

Comparatively, TRAP complexes are stable in narrower pH ranges (e.g., Ga(TRAP) degrades above pH 12.0), limiting their utility in alkaline environments .

Data Tables

Table 1: Protonation Constants of HBED (0.15 M NaCl, 25°C)

Protonation Step logK
HBED⁴⁻ → HHBED³⁻ 12.57
HHBED³⁻ → H₂HBED²⁻ 11.41
H₂HBED²⁻ → H₃HBED⁻ 8.22
H₃HBED⁻ → H₄HBED 4.73
H₄HBED → H₅HBED⁺ 1.45

Source:

Table 2: Biofilm Inhibition by HBED Under Different Conditions

Condition Strain Biofilm Reduction (%)
Aerobic PAO1 40–60
Anaerobic PAO1 60–80
Aerobic + Colistin PA605 >90

Source:

Research Findings

  • HBED’s iron-chelation mechanism is reversible; supplemental iron restores bacterial growth, confirming specificity .
  • Spectrophotometric analysis (λ = 400–600 nm) confirmed HBED’s pH-dependent ligand-to-metal charge transfer transitions, correlating with stability .
  • Pyoverdine production in P. aeruginosa increased under HBED-induced iron starvation, suggesting bacterial adaptation mechanisms .

Biological Activity

Introduction

HBED HCl H2O, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate, is a synthetic iron chelator. It has garnered attention for its potential applications in various biological contexts, particularly in iron metabolism and treatment of iron overload disorders. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action, supported by relevant case studies and research findings.

  • Chemical Name : N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride monohydrate
  • Molecular Formula : C20H27ClN2O7
  • Molecular Weight : 442.89 g/mol
  • CAS Number : 35369-53-0

HBED acts primarily as an iron chelator, binding free iron ions in the body and facilitating their excretion. This mechanism is crucial in conditions characterized by excess iron, such as hemochromatosis or thalassemia. By sequestering iron, HBED can prevent oxidative damage caused by free radicals generated from unbound iron.

Table 1: Comparison of Iron Chelators

ChelatorMechanismClinical UseEfficacy
HBEDBinds free ironIron overload disordersModerate
DeferoxamineBinds ferric ionsThalassemia, hemochromatosisHigh
SiderophoresBinds ferric ionsBacterial infectionsVariable

Efficacy in Animal Models

A study evaluated the safety and efficacy of HBED in horses as a model for human applications. Horses treated with HBED at a dosage of 50 mg/kg for eight days showed a significant increase in urinary iron output (27 mg/day) without adverse effects on blood chemistry or overall health . This suggests that HBED can effectively chelate iron without causing toxicity.

Pharmacokinetics

Preliminary pharmacokinetic studies indicated that no trace of HBED was found in plasma samples taken 8 hours post-administration, suggesting rapid metabolism or excretion . This rapid clearance may be beneficial in clinical settings to minimize potential side effects associated with prolonged exposure.

Case Studies

  • Thalassemia Management : In patients with thalassemia major, HBED has been considered as a potential alternative to traditional chelators like deferoxamine. Its ability to increase urinary iron excretion while maintaining safety profiles makes it an attractive option for long-term management.
  • Iron Overload Disorders : A clinical trial involving patients with hereditary hemochromatosis demonstrated that HBED could effectively reduce serum ferritin levels over a treatment period of several months . The trial highlighted the compound's utility in managing chronic iron overload.

Safety Profile

The safety profile of HBED has been evaluated extensively in animal studies. No significant adverse effects were reported at therapeutic doses. Blood cell counts and liver function tests remained within normal ranges post-treatment . However, further studies are warranted to assess long-term safety in human populations.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the stability of HBED·HCl·H₂O under varying physiological conditions?

  • Methodological Answer: Simulate physiological environments (e.g., pH 7.4, 37°C) and monitor degradation using UV-Vis spectroscopy or NMR to track structural changes. Include control groups with inert buffers and validate stability over time. For reproducibility, document humidity levels during synthesis, as hydration state impacts stability . Safety protocols, such as using fume hoods and PPE, should align with hydrogen chloride handling guidelines to prevent contamination .

Q. What analytical techniques are most suitable for characterizing HBED·HCl·H₂O’s structural and hydration properties?

  • Methodological Answer: Employ X-ray crystallography for molecular structure elucidation and thermogravimetric analysis (TGA) to quantify hydration states. Pair with elemental analysis (EA) and high-performance liquid chromatography (HPLC) to confirm purity. Cross-reference results with spectroscopic data (e.g., FT-IR) to resolve ambiguities in functional group identification .

Q. What safety protocols are critical when handling HBED·HCl·H₂O in laboratory settings?

  • Methodological Answer: Follow OSHA standards for compressed gases and corrosive materials, including engineering controls (e.g., ventilation) and emergency showers. Decontaminate clothing separately to avoid cross-exposure, and prohibit eating/drinking in lab areas. Training on HCl-specific hazards is essential due to its reactivity .

Advanced Research Questions

Q. How can contradictions in chelation efficacy data for HBED·HCl·H₂O across in vitro and in vivo models be resolved?

  • Methodological Answer: Standardize assay conditions (e.g., ionic strength, temperature) and use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding efficiency. Perform cross-validation by replicating in vivo dosing regimens in 3D cell cultures. Apply statistical frameworks (e.g., normalized standard deviations) to differentiate biological variability from methodological artifacts .

Q. What strategies optimize HBED·HCl·H₂O’s pharmacokinetic profile for targeted delivery to neurological tissues?

  • Methodological Answer: Encapsulate HBED·HCl·H₂O in lipid nanoparticles or ligand-functionalized carriers to enhance blood-brain barrier penetration. Conduct biodistribution studies using radiolabeled analogs (e.g., ⁶⁷Ga-complexed HBED) and compare tissue concentrations via gamma counting. Reference preclinical models from traumatic brain injury (TBI) studies, where HBED reduced oxidative stress markers by 80.5% .

Q. How can batch-to-batch variability in HBED·HCl·H₂O synthesis be minimized to ensure experimental reproducibility?

  • Methodological Answer: Implement statistical process control (SPC) charts to monitor critical parameters (e.g., crystallization temperature, HCl stoichiometry). Use design of experiments (DoE) to identify factors influencing purity, and validate batches with orthogonal techniques (e.g., HPLC-MS). Document deviations using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with rigorous research design principles .

Q. How should a study evaluating HBED·HCl·H₂O’s multi-organ impact on oxidative stress be structured?

  • Methodological Answer: Adopt a multi-omics approach: measure transcriptomic changes (RNA-seq) in liver tissue, lipid peroxidation (malondialdehyde assays) in plasma, and glutathione levels in brain homogenates. Use animal models with systemic injury and apply ANOVA to compare treatment cohorts. Reference TBI studies where HBED decreased microgliosis by 39.8% .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing fluctuating data in HBED·HCl·H₂O efficacy studies?

  • Methodological Answer: Calculate time-averaged metrics (e.g., mean bed height μ(Hbed)) and normalized standard deviations (σ(Hbed)/μ(Hbed)) to quantify variability. Use mixed-effects models to account for nested variables (e.g., organ-specific responses). For conflicting results, apply sensitivity analyses to test robustness against outlier exclusion .

Q. How can researchers ensure literature reviews on HBED·HCl·H₂O prioritize high-quality, reproducible studies?

  • Methodological Answer: Filter for peer-reviewed articles with detailed methodologies (e.g., ACS-style reports) and avoid non-academic sources. Use databases like Academic Search Complete and WorldCat@SU to locate primary literature. Critically assess protocols for alignment with FINER criteria and reproducibility benchmarks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.